molecular formula C16H18ClN B12805676 2-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 10166-07-1

2-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B12805676
CAS No.: 10166-07-1
M. Wt: 259.77 g/mol
InChI Key: ABJVULXWDMVKQU-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce various substituted tetrahydroisoquinolines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its benzyl substitution, which enhances its biological activity and solubility. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

10166-07-1

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

2-benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C16H17N.ClH/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;/h1-9H,10-13H2;1H

InChI Key

ABJVULXWDMVKQU-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+](CC2=CC=CC=C21)CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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